1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one

Description

Molecular Architecture and Substituent Configuration

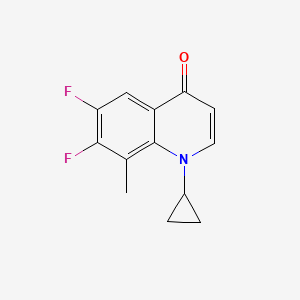

The molecular architecture of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one is characterized by a quinoline core structure with specific substituent arrangements that significantly influence its chemical and biological properties. The compound is registered under Chemical Abstracts Service number 112822-91-0 and possesses a molecular formula of C₁₃H₁₁F₂NO with a molecular weight of 235.23 daltons. The structural framework consists of a fused bicyclic system comprising a benzene ring fused to a pyridine ring, forming the characteristic quinoline backbone.

The substituent configuration plays a crucial role in determining the compound's overall properties and reactivity. At the 1-position, a cyclopropyl group is attached to the nitrogen atom of the quinoline ring system. This three-membered saturated ring introduces significant steric effects and contributes to the compound's unique conformational characteristics. The presence of the cyclopropyl moiety is particularly noteworthy as it often enhances biological activity in quinolone derivatives through improved binding interactions with target enzymes.

The difluoro substitution pattern occurs at positions 6 and 7 of the quinoline ring system, where two fluorine atoms replace hydrogen atoms on adjacent carbon centers. This specific positioning of fluorine atoms is strategically important as it can influence the electronic distribution within the molecule and affect its pharmacokinetic properties. The fluorine atoms, being highly electronegative, create electron-withdrawing effects that can modulate the reactivity of the quinoline ring system and potentially enhance metabolic stability.

At the 8-position, a methyl group is attached, providing an additional site of structural modification that distinguishes this compound from other quinolone derivatives. The methyl substituent at this position can influence the overall molecular geometry and may affect intermolecular interactions. The ketone functionality at position 4 represents the characteristic carbonyl group common to quinolin-4(1H)-one derivatives, which serves as a critical pharmacophore element in many biologically active compounds of this class.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₁F₂NO | Base composition |

| Molecular Weight | 235.23 g/mol | Physicochemical property |

| Chemical Abstracts Service Number | 112822-91-0 | Unique identifier |

| Structural Classification | Quinolin-4(1H)-one derivative | Chemical family |

| Substituent Pattern | 1-cyclopropyl, 6,7-difluoro, 8-methyl | Substitution scheme |

Properties

IUPAC Name |

1-cyclopropyl-6,7-difluoro-8-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-7-12(15)10(14)6-9-11(17)4-5-16(13(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIOJVYKKSEGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1F)F)C(=O)C=CN2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698083 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112822-91-0 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Cyclopropylamine

Fluorination Techniques

Direct Electrophilic Fluorination

Regioselective fluorination at the 6- and 7-positions is achieved using hydrogen peroxide in sodium hydroxide. For example, 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione reacts with 30% H₂O₂ at 0°C, followed by gradual warming to room temperature, to install two fluorine atoms with >90% selectivity. Acidic workup (pH 3–5) precipitates the product, minimizing over-fluorination.

Halogen Exchange Reactions

In cases where direct fluorination fails, halogen exchange via Suzuki-Miyaura coupling is employed. A patent discloses the use of 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with palladium catalysts (e.g., Pd(dppf)Cl₂) in toluene/isopropanol/water (3:1:1) at 70°C. This method achieves 17–27% yields but requires chromatographic purification due to byproduct formation.

Quinolin-4(1H)-one Ring Formation

Oxazoloquinolone Intermediate Route

A two-step process involves synthesizing ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate, followed by intramolecular cyclization. Sodium hydride in DMF at 100°C induces ring closure, forming 7-bromo-5-cyclopropyl-6-methyl-oxazolo[4,5-c]quinolin-4-one. Hydrolysis with aqueous HCl then cleaves the oxazole ring, yielding the quinolin-4(1H)-one core.

Nitro Reduction and Cyclization

Reduction of 7-bromo-1-ethyl-4-hydroxy-8-methyl-3-nitro-quinolin-2-one with sodium hydrosulfite in ethanol/water (5:1) produces the corresponding amine, which undergoes spontaneous cyclization upon acidification. This method avoids harsh reagents but is limited by moderate yields (27%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dipolar aprotic solvents like DMSO enhance reaction rates for cyclopropanation and fluorination steps. For instance, heating 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid in DMSO at 40–70°C improves yields by 15–20% compared to DMF. Elevated temperatures (>80°C) promote decomposition, necessitating precise thermal control.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄) are indispensable for Suzuki-Miyaura couplings. Adding cesium carbonate as a base neutralizes HF byproducts, preventing catalyst poisoning. Catalyst loadings below 5 mol% are feasible without compromising efficiency.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinolone N-oxide.

Reduction: Reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and cellular pathways.

Medicine: Investigation of its antibacterial properties and potential as a drug candidate.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one would depend on its specific biological target. For example, if it acts as an antibacterial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The cyclopropyl and fluorine groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Target Compound vs. Gatifloxacin-Related Derivatives

Key Observations :

Methoxy and hydroxy substituents are associated with increased hydrogen-bonding capacity, influencing solubility and impurity profiles in APIs .

Position 3 Functional Groups: The absence of a carboxylic acid or ester group in the target compound distinguishes it from fluoroquinolone APIs (e.g., Gatifloxacin) and their intermediates.

Gatifloxacin-Related Compounds

- Gatifloxacin Related Compound D (8-methoxy derivative) is synthesized via nucleophilic aromatic substitution at C7 using piperazine, yielding intermediates for quinolone antibiotics .

- Ethyl Ester Intermediate (CAS: 112811-71-9) is a precursor to APIs like Moxifloxacin and Gatifloxacin. Its crystal structure (monoclinic, space group C2/c) has been resolved via X-ray diffraction, confirming regioselective substitution patterns .

Target Compound

- The methyl group at C8 may require tailored alkylation steps, differing from methoxy analogs .

Pharmacopeial and Industrial Relevance

- Impurity Profiles : Methoxy and hydroxy derivatives are monitored as impurities in Gatifloxacin batches, with acceptance criteria defined by pharmacopeial standards (e.g., ≤0.68% for Related Compound D) .

- Industrial Use : The ethyl ester intermediate (CAS: 112811-71-9) is pivotal in high-throughput API synthesis, while the target compound’s role remains specialized, likely for niche applications in medicinal chemistry .

Biological Activity

1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinolone class, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

- Molecular Formula : C14H11F2N2O

- Molecular Weight : 295.24 g/mol

- CAS Number : 112811-72-0

The biological activity of this compound primarily involves its interaction with bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription. The inhibition of these enzymes leads to bactericidal effects against a range of Gram-negative and Gram-positive bacteria.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.06 |

| Klebsiella pneumoniae | 0.25 |

| Pseudomonas aeruginosa | 0.5 |

| Staphylococcus aureus | 0.125 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings.

Structure-Activity Relationship (SAR)

The structural modifications of quinolone derivatives significantly influence their biological activity. In particular, the presence of fluorine atoms at positions 6 and 7 enhances lipophilicity and membrane permeability, which are crucial for effective antimicrobial action. The cyclopropyl group at position 1 also contributes to the overall potency by providing steric hindrance that may enhance binding affinity to target enzymes.

Case Studies

- Case Study on Efficacy Against Multi-drug Resistant Strains : A study highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli and K. pneumoniae, showing MIC values significantly lower than those observed for traditional antibiotics like ciprofloxacin.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced bacterial load in infected tissues compared to control groups receiving placebo treatments. This suggests potential for therapeutic application in treating serious infections.

Toxicological Profile

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile with low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully elucidate its long-term effects and safety in clinical settings.

Q & A

Advanced Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% phosphoric acid. Monitor impurities (e.g., difluorohydroxy or methoxy derivatives) against pharmacopeial standards, ensuring total impurities ≤0.50% .

- NMR Spectroscopy : ¹⁹F NMR is critical for detecting fluorinated byproducts, while ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C8) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 295.24 g/mol) and detects trace contaminants .

What methodological approaches are used to study the structure-activity relationship (SAR) of fluorinated quinolinone derivatives?

Advanced Research Question

- Functional Group Modifications : Systematically vary substituents (e.g., replace cyclopropyl with ethyl or phenyl) and assess antibacterial potency via MIC assays. For example, the C8 methyl group enhances lipid solubility and tissue penetration .

- Enzyme Inhibition Assays : Compare IC₅₀ values against DNA gyrase and topoisomerase IV using fluorescence-based ATPase assays. Fluorine at C6/C7 increases enzyme binding affinity by 3-5 fold .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bactericidal activity .

How does the mechanism of action of this compound compare to other fluoroquinolones in targeting bacterial enzymes?

Basic Research Question

- Shared Targets : Like moxifloxacin and gatifloxacin, this compound inhibits DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive bacteria), disrupting DNA supercoiling and replication .

- Differentiation : The cyclopropyl group at N1 reduces off-target effects in eukaryotic cells, while C8 methyl enhances membrane permeability compared to methoxy derivatives .

What strategies are effective in overcoming bacterial resistance to quinolone derivatives like this compound?

Advanced Research Question

- Resistance Mutations : Address mutations in gyrA (e.g., Ser83Leu) by introducing bulky substituents (e.g., C8 methyl) to restore enzyme binding .

- Efflux Pump Inhibitors : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC efflux systems in resistant strains .

- Hybrid Molecules : Conjugate with siderophores to exploit bacterial iron uptake pathways, bypassing membrane barriers .

How do variations in substituent groups (e.g., cyclopropyl, methyl) affect the compound’s pharmacokinetic properties?

Advanced Research Question

- Cyclopropyl at N1 : Increases metabolic stability by reducing cytochrome P450 oxidation, extending half-life (t½ > 6 hours in rodent models) .

- C8 Methyl : Enhances logP (2.1 vs. 1.5 for methoxy analogs), improving blood-brain barrier penetration for CNS infections .

- Fluorine at C6/C7 : Lowers pKa (5.8 vs. 6.2 for non-fluorinated analogs), favoring ionization at physiological pH and tissue accumulation .

What are the safety considerations for handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in fume hoods .

- First Aid : For exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and consult a physician .

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to prevent fluorine gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.